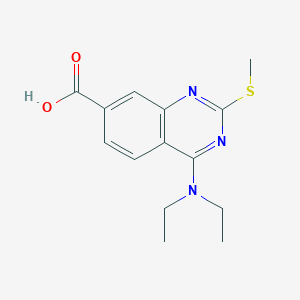

4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid

Description

Properties

IUPAC Name |

4-(diethylamino)-2-methylsulfanylquinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-4-17(5-2)12-10-7-6-9(13(18)19)8-11(10)15-14(16-12)20-3/h6-8H,4-5H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCZGKMEYVJWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=C1C=CC(=C2)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinazoline Core

The quinazoline skeleton is typically synthesized by cyclization reactions involving anthranilic acid derivatives and formamide or equivalent reagents. Heating anthranilic acid derivatives with formamide at elevated temperatures (e.g., 140–145°C) for several hours induces cyclization to form quinazolinones, which serve as the core structure for further functionalization.

- Example: Heating 5-isopropylanthranilic acid with formamide at 140–145°C for 4 hours yields 6-isopropyl-4(3H)-quinazolinone after recrystallization.

Introduction of the Methylthio Group

The methylthio group at position 2 can be introduced via nucleophilic substitution reactions on a suitable halogenated quinazoline precursor. Typical reagents include sodium thiomethoxide or methylthiol derivatives, often carried out in polar aprotic solvents like anhydrous dimethylformamide (DMF) under reflux conditions.

- Reaction conditions: Reflux in anhydrous DMF with sodium thiomethoxide, maintaining inert atmosphere to prevent oxidation of sulfur groups.

Introduction of the Diethylamino Group

The diethylamino substituent at position 4 is introduced through nucleophilic substitution or amination reactions. Buchwald-Hartwig amination using palladium catalysts is a common method, where the halogenated quinazoline intermediate reacts with diethylamine under controlled temperature (70–90°C) and stoichiometric ratios (amine:substrate ~1:1.2).

- Alternatively, alkylation of hydroxy or halogenated quinazoline derivatives with 2-(diethylamino)ethyl chloride under reflux in isopropyl alcohol can yield diethylamino-substituted quinazoline esters, which can be hydrolyzed to the carboxylic acid.

Carboxylation

The carboxylic acid group at position 7 is introduced either by direct carboxylation reactions using carbon dioxide or by hydrolysis of ester intermediates. Esterification and subsequent hydrolysis steps are common, often involving methyl or ethyl esters formed during earlier steps.

- Example: Methyl esters of quinazoline derivatives are prepared via reaction with methyl chloroacrylate in DMF with sodium hydride as base, followed by hydrolysis to carboxylic acid.

- Temperature: Most substitution and cyclization reactions are optimized between 70°C and 145°C depending on the step to balance reaction rate and avoid decomposition.

- Solvent: Polar aprotic solvents such as DMF and dioxane are preferred for substitution and cyclization steps to enhance nucleophilicity and solubility.

- Atmosphere: Inert atmosphere (argon or nitrogen) is maintained during sulfur-containing steps to prevent oxidation of methylthio groups.

- Stoichiometry: Slight excess of nucleophiles (amine or thiolate) is used to drive substitution reactions to completion.

- Purification: Techniques such as recrystallization from methanol, chromatography (reverse-phase HPLC with C18 columns), and lyophilization are employed to achieve high purity.

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution positions; methylthio protons appear as singlets near δ 2.5 ppm.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C14H18N3O2S: 308.1128).

- Chromatography: Reverse-phase HPLC with acetonitrile/water gradients and 0.1% trifluoroacetic acid (TFA) is used to assess purity and separate impurities.

- Melting Point: Crystallized products show sharp melting points indicative of purity (e.g., 217–218°C for related quinazoline esters).

| Preparation Step | Common Reagents | Conditions | Key Considerations | Yield Range |

|---|---|---|---|---|

| Quinazoline core formation | Anthranilic acid derivative + formamide | 140–145°C, 4 h | Complete cyclization, removal of excess formamide | 80–90% |

| Methylthio group introduction | Sodium thiomethoxide, DMF | Reflux, inert atmosphere | Avoid sulfur oxidation | 70–85% |

| Diethylamino group introduction | Diethylamine, Pd catalyst or 2-(diethylamino)ethyl chloride | 70–90°C, reflux | Stoichiometry and temperature control | 75–90% |

| Carboxylation / Ester hydrolysis | Methyl chloroacrylate, sodium hydride, DMF; hydrolysis | 50°C, inert atmosphere | Controlled hydrolysis to acid | 70–85% |

| Purification | Recrystallization, chromatography | Methanol, methylene chloride, HPLC | Achieve >98% purity | N/A |

The preparation of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is a multi-step synthetic process involving:

- Cyclization of anthranilic acid derivatives to form the quinazoline core.

- Introduction of the methylthio group via nucleophilic substitution under inert conditions.

- Incorporation of the diethylamino group through palladium-catalyzed amination or alkylation.

- Carboxylation through ester formation and hydrolysis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the diethylamino and methylthio groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound features several functional groups:

- Diethylamino Group : Enhances solubility and may act as a nucleophile.

- Methylthio Group : Can participate in oxidation reactions and influence biological interactions.

- Carboxylic Acid Moiety : Important for hydrogen bonding and electrostatic interactions with biological targets.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Particularly at the methylthio group, leading to sulfoxides or sulfones.

- Reduction : At the quinazoline ring, forming dihydroquinazoline derivatives.

- Substitution : Nucleophilic substitution at the diethylamino and methylthio groups.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate | Sulfoxides, sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation | Dihydroquinazoline derivatives |

| Substitution | Amines, thiols, halides | Various substituted quinazoline derivatives |

Chemistry

In synthetic chemistry, 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid serves as a building block for more complex organic molecules. Its versatility allows chemists to create a wide range of derivatives that can be tailored for specific applications.

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Activity : Similar quinazoline derivatives have shown activity against various pathogens.

- Anti-inflammatory Effects : The compound modulates inflammatory processes relevant in conditions involving matrix metalloproteinases (MMPs).

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Anticancer Properties : It exhibits significant antiproliferative effects against various cancer cell lines such as HepG2 (liver), MGC-803 (stomach), and A549 (lung). The mechanism involves inhibiting MMPs linked to cancer metastasis.

Case Studies

-

Anticancer Activity

- A study evaluating the efficacy of this compound against cancer cell lines revealed substantial inhibition of cell proliferation. The compound's ability to target MMPs was highlighted as a mechanism contributing to its anticancer properties.

-

Antimicrobial Studies

- Research has demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens. These findings suggest potential applications in developing new antibiotics.

-

Anti-inflammatory Research

- Investigations into the anti-inflammatory effects of this compound have shown promise in modulating pathways involved in inflammation, making it a candidate for further therapeutic exploration in inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Methylamino)quinazoline-7-carboxylic acid | Methylamino group instead of diethylamino | Different biological activity profile |

| 2-(Diethylamino)thieno[1,3]oxazin-4-one | Thieno ring instead of quinazoline | Known for acyl-enzyme inhibition |

| 4-Aminoquinazoline derivatives | Varying substitutions on the amino group | Often studied for antitumor properties |

This table illustrates how variations in functional groups can significantly influence the biological activity and chemical reactivity of these compounds.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The diethylamino and methylthio groups play a crucial role in its binding affinity and specificity. The carboxylic acid group may also contribute to its interaction with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The quinazoline core differentiates this compound from thiazole, imidazole, or triazine-based analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The methylthio group is a common pharmacophore in enzyme inhibition (e.g., sEH inhibitors in ), while the diethylamino group may improve solubility relative to dimethylamino analogs .

Key Observations :

- The target compound’s quinazoline backbone may lead to higher thermal stability compared to imidazole derivatives (e.g., compound 47z in ), which lack fused aromatic rings .

- The carboxylic acid group in all compounds facilitates salt formation, enhancing bioavailability in physiological environments .

Biological Activity

4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The compound features several functional groups that contribute to its biological activity:

- Diethylamino Group : Enhances solubility and may act as a nucleophile.

- Methylthio Group : Can participate in oxidation reactions and influence biological interactions.

- Carboxylic Acid Moiety : Important for hydrogen bonding and electrostatic interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. The binding affinity of this compound to MMPs suggests its potential as an effective therapeutic agent in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of quinazoline compounds have shown effectiveness against liver (HepG2), stomach (MGC-803), and lung (A549) cancer cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar quinazoline derivatives have exhibited activity against a range of pathogens, suggesting that this compound may possess similar effects .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound's ability to modulate inflammatory processes has been noted. This is particularly relevant in conditions where MMPs are involved in tissue degradation and inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Methylamino)quinazoline-7-carboxylic acid | Methylamino group instead of diethylamino | Different biological activity profile |

| 2-(Diethylamino)thieno[1,3]oxazin-4-one | Thieno ring instead of quinazoline | Known for acyl-enzyme inhibition |

| 4-Aminoquinazoline derivatives | Varying substitutions on the amino group | Often studied for antitumor properties |

This table highlights how variations in functional groups can influence the biological activity and chemical reactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinazoline core functionalization. For example, quinazoline-7-carboxylic acid derivatives are often synthesized via nucleophilic substitution or condensation reactions. In one approach (analogous to ), the methylthio group can be introduced via thiolation of a halogenated precursor using sodium thiomethoxide under reflux in anhydrous DMF. The diethylamino group may be added via Buchwald-Hartwig amination using palladium catalysts. Yield optimization requires precise control of temperature (70–90°C), stoichiometry (1:1.2 molar ratio for amine), and inert atmospheres to prevent oxidation of sulfur groups .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming substituent positions on the quinazoline ring. For example, the methylthio group’s proton signal appears as a singlet near δ 2.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₄H₁₈N₃O₂S: 308.1128). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to resolve polar impurities, as described in pharmacopeial standards for similar carboxylic acid derivatives .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2). Accelerated degradation tests (40°C/75% RH for 6 months) can identify susceptibility to hydrolysis (via pH-dependent carboxylic acid degradation) or photolysis (UV-Vis exposure at 254 nm). Monitor degradation products using LC-MS; for instance, the methylthio group may oxidize to sulfoxide under light, requiring amber glass storage at -20°C in desiccated environments, as recommended for analogous thioether-containing compounds .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, pH). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate results. For example, highlights fluorine’s role in enhancing quinazoline derivatives’ activity via electron-withdrawing effects; similar structure-activity relationship (SAR) studies can clarify substituent-dependent bioactivity .

Q. How can computational modeling guide the optimization of this compound for target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) can predict binding modes to targets like EGFR or VEGFR. Focus on the diethylamino group’s electrostatic interactions with kinase hinge regions. Free energy perturbation (FEP) calculations quantify the impact of methylthio substitution on binding entropy. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What experimental approaches are suitable for analyzing metabolic pathways and metabolite identification?

- Methodological Answer : Use hepatic microsomal assays (human or rodent) with NADPH cofactor to identify Phase I metabolites. LC-QTOF-MS detects hydroxylation at the quinazoline ring or S-demethylation of the methylthio group. For Phase II metabolism, incubate with UDP-glucuronic acid to identify glucuronide conjugates. Compare with in vivo studies (plasma/tissue samples from rodent models) to confirm relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.